molecular formula C15H21Cl2N B13708121 1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine

1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine

Cat. No.: B13708121
M. Wt: 286.2 g/mol
InChI Key: CVPPVROKTKYCJT-UHFFFAOYSA-N
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Description

1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound characterized by the presence of a cyclobutyl ring substituted with a 3,5-dichlorophenyl group and a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the reaction of 3,5-dichlorophenylmagnesium bromide with cyclobutanone to form the cyclobutyl intermediate. This intermediate is then subjected to reductive amination with 3-methyl-1-butylamine under hydrogenation conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation systems, and automated purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, leading to changes in cellular functions. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

  • 1-[1-(3,4-Dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine
  • 1-[1-(3,5-Dichlorophenyl)cyclohexyl]-3-methyl-1-butylamine

Uniqueness

1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine is unique due to its specific substitution pattern on the cyclobutyl ring and the presence of the 3,5-dichlorophenyl group

Properties

Molecular Formula

C15H21Cl2N

Molecular Weight

286.2 g/mol

IUPAC Name

1-[1-(3,5-dichlorophenyl)cyclobutyl]-3-methylbutan-1-amine

InChI

InChI=1S/C15H21Cl2N/c1-10(2)6-14(18)15(4-3-5-15)11-7-12(16)9-13(17)8-11/h7-10,14H,3-6,18H2,1-2H3

InChI Key

CVPPVROKTKYCJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C1(CCC1)C2=CC(=CC(=C2)Cl)Cl)N

Origin of Product

United States

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